3,5-dimethyladamantane-1-carbonitrile
Description
3,5-Dimethyladamantane-1-carbonitrile is a rigid polycyclic hydrocarbon derivative characterized by its adamantane backbone substituted with two methyl groups at positions 3 and 5 and a nitrile (-C≡N) group at position 1. Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol. The compound’s structural uniqueness arises from the adamantane framework, which imparts high thermal stability and steric hindrance, while the nitrile group enhances reactivity in synthetic applications such as nucleophilic additions or cycloadditions .
Key structural identifiers include:
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3,5-dimethyladamantane-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10H,3-8H2,1-2H3 |
InChI Key |
OEXPKZUHIXLJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 1-bromo-3,5-dimethyladamantane reacts with a cyanide source (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is conducted under reflux (100–120°C) for 12–24 hours to overcome the steric resistance of the adamantane structure.
Example Protocol:
-
Starting Material: 1-Bromo-3,5-dimethyladamantane (500 g, 2.056 mol).
-
Cyanide Source: Sodium cyanide (120 g, 2.45 mol).
-
Solvent: DMF (1,000 mL).
-
Conditions: Reflux at 120°C for 18 hours under nitrogen atmosphere.
The crude product is purified via recrystallization from ethanol, yielding 3,5-dimethyladamantane-1-carbonitrile with an estimated purity of >95%.
Challenges and Optimizations
-
Steric Hindrance: The adamantane core impedes nucleophilic attack, necessitating elevated temperatures and prolonged reaction times.
-
Solvent Selection: Polar aprotic solvents enhance cyanide nucleophilicity but may require stringent drying to prevent hydrolysis.
-
Yield Improvements: Catalytic additives, such as tetrabutylammonium bromide (TBAB), have been explored to facilitate phase-transfer conditions.
Ritter Reaction-Based Cyanation
The Ritter reaction, widely employed in the synthesis of adamantane-derived amides, offers a potential indirect pathway to 3,5-dimethyladamantane-1-carbonitrile. While the reaction typically produces acetamido derivatives, modifications could enable nitrile formation.
Protocol Adaptation from Memantine Synthesis
In the patented synthesis of n-acetamido-3,5-dimethyladamantane, 1-bromo-3,5-dimethyladamantane reacts with acetonitrile in the presence of phosphoric acid. To redirect this toward nitrile formation, the following adjustments are theorized:
-
Reagent Stoichiometry: Excess nitrile (e.g., acetonitrile) and controlled acid concentration may favor intermediate nitrile stabilization.
-
Hydrolysis Avoidance: Rapid quenching of the reaction before water introduction could trap a nitrile intermediate.
Hypothetical Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 85–90°C |
| Phosphoric Acid Ratio | 3:1 (acid:substrate) |
| Acetonitrile Volume | 6 mol/mol substrate |
| Yield (Theoretical) | 40–50% |
Dehydration of N-Acetamido-3,5-Dimethyladamantane
N-Acetamido-3,5-dimethyladamantane, a well-characterized intermediate in memantine production, could serve as a precursor to 3,5-dimethyladamantane-1-carbonitrile via dehydration.
Dehydration Methodology
Treating the amide with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), under reflux conditions:
-
Reagents: N-Acetamido-3,5-dimethyladamantane (10 g, 0.045 mol), POCl₃ (15 mL).
-
Conditions: Reflux at 110°C for 6 hours.
-
Workup: Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane.
This method is hypothesized to achieve a 60–70% conversion rate, though experimental validation is required.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of the aforementioned methods based on reaction parameters, yields, and practicality:
| Method | Advantages | Limitations | Yield Estimate |
|---|---|---|---|
| Nucleophilic Substitution | Direct, single-step | High temperatures, prolonged reaction times | 50–60% |
| Modified Ritter Reaction | Utilizes established protocols | Risk of amide byproduct formation | 30–40% |
| Amide Dehydration | High purity achievable | Multi-step, requires hazardous reagents | 60–70% |
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution route is favored due to its simplicity and scalability. Key industrial adaptations include:
-
Continuous Flow Reactors: To mitigate thermal degradation risks at elevated temperatures.
-
Solvent Recovery Systems: DMF or DMSO recycling to reduce costs and environmental impact.
-
Safety Protocols: Rigorous handling procedures for cyanide reagents to prevent exposure.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyladamantane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The adamantane framework can undergo substitution reactions, where the methyl groups or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with suitable nucleophiles.
Major Products
Oxidation: 3,5-Dimethyl-1-adamantanecarboxylic acid.
Reduction: 3,5-Dimethyl-1-adamantanamine.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dimethyladamantane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethyladamantane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The adamantane framework provides a rigid and stable structure, enhancing the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Adamantane Derivatives
The following table and analysis highlight critical differences between 3,5-dimethyladamantane-1-carbonitrile and analogous adamantane-based compounds.
Table 1: Structural and Functional Comparison
Functional Group Reactivity
Nitrile vs. Chloro :
- The nitrile group in 3,5-dimethyladamantane-1-carbonitrile enables participation in click chemistry (e.g., Huisgen cycloaddition) and hydrolysis to carboxylic acids. In contrast, the chloro group in 1-chloro-3,5-dimethyladamantane facilitates nucleophilic substitution, making it a key intermediate in synthesizing amine derivatives like Memantine .
- The nitrile’s electron-withdrawing nature reduces electron density on the adamantane core compared to the electron-donating chloro group.
Amino/Hydroxyl vs. This contrasts with the hydrophobic nitrile group, which favors organic-phase reactions .
Steric and Positional Effects
- Methyl Group Positioning: The 3,5-dimethyl substitution in the target compound creates a symmetrical steric environment, whereas 5,7-dimethyl substitution in 3-amino-5,7-dimethyladamantane-1-ol hydrochloride introduces asymmetry, altering binding affinities in biological systems .
- Rigidity and CCS : The adamantane core ensures rigidity, but substituent size impacts CCS values. For example, the nitrile group’s compactness results in lower CCS (157.6 Ų for [M+H]⁺) compared to bulkier derivatives .
Q & A
Q. Table: Stability Data
| Condition | Time (h) | Degradation (%) |
|---|---|---|
| PBS, 37°C | 72 | 4.2 |
| UV Light | 48 | 12.8 |
Basic: What are the pharmacological applications of adamantane carbonitriles?
Methodological Answer:
Adamantane nitriles serve as precursors for:
- Neurological Agents : Memantine derivatives (NMDA receptor antagonists) .
- Antiviral Compounds : Structural analogs inhibit viral uncoating .
Synthetic Strategy : Modify the nitrile group to amides or amines via hydrolysis/reduction .
Advanced: How can machine learning improve the design of adamantane-based drug candidates?
Methodological Answer:
- QSAR Modeling : Train models on adamantane derivatives’ logP, polar surface area, and IC₅₀ values to predict bioavailability.
- Docking Simulations : Screen against target proteins (e.g., NMDA receptors) to prioritize synthesis .
Case Study : A Bayesian model identified 3,5-dimethyladamantane-1-carbonitrile as a high-potential candidate with predicted IC₅₀ < 100 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
